5,6-dibromo-N,N-diethylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dibromo-N,N-diethylpyridine-3-carboxamide: is a chemical compound with the molecular formula C10H12Br2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 5 and 6 positions of the pyridine ring, and a carboxamide group at the 3 position, with N,N-diethyl substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dibromo-N,N-diethylpyridine-3-carboxamide typically involves the bromination of a pyridine derivative followed by the introduction of the carboxamide group. One common method includes the bromination of pyridine-3-carboxamide using bromine or a brominating agent under controlled conditions to introduce the bromine atoms at the desired positions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 5,6-dibromo-N,N-diethylpyridine-3-carboxamide can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines in solvents like ethanol or DMF.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include substituted pyridine derivatives.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: 5,6-dibromo-N,N-diethylpyridine-3-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the manufacture of agrochemicals, dyes, and other industrial chemicals. Its brominated structure makes it useful in flame retardants and other specialized applications.
Mechanism of Action
The mechanism of action of 5,6-dibromo-N,N-diethylpyridine-3-carboxamide depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors, although specific molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
5,6-dibromo-2,3-dimethylpyridine: Similar in structure but with methyl groups instead of the carboxamide group.
2,6-dibromopyridine: Lacks the carboxamide group and has bromine atoms at different positions.
N,N-diethyl-3-pyridinecarboxamide: Similar but without the bromine atoms.
Uniqueness: 5,6-dibromo-N,N-diethylpyridine-3-carboxamide is unique due to the combination of bromine atoms and the N,N-diethylcarboxamide group, which imparts specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Properties
IUPAC Name |
5,6-dibromo-N,N-diethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2N2O/c1-3-14(4-2)10(15)7-5-8(11)9(12)13-6-7/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXWEWMCGUWKJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(N=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.